N-(3-{[4-(aminosulfonyl)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide
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Description
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[3-(4-sulfamoylanilino)quinoxalin-2-yl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
The compound interacts with CA IX by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation and survival . The compound’s sulfonamide group forms a coordination bond with the zinc ion in the active site of CA IX, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH homeostasis within tumor cells. By inhibiting CA IX, the compound disrupts this balance, leading to an unfavorable environment for tumor cell survival .
Result of Action
The inhibition of CA IX by the compound leads to a disruption in pH homeostasis within tumor cells . This creates an unfavorable environment for tumor cell survival, leading to a decrease in cell proliferation and potentially inducing apoptosis .
Properties
IUPAC Name |
4-methyl-N-[3-(4-sulfamoylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-14-6-10-17(11-7-14)32(29,30)26-21-20(24-18-4-2-3-5-19(18)25-21)23-15-8-12-16(13-9-15)31(22,27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYQUJUKXFGZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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